molecular formula C11H10Cl2O B12664198 2-(Chloro(4-chlorophenyl)methylene)butyraldehyde CAS No. 83846-61-1

2-(Chloro(4-chlorophenyl)methylene)butyraldehyde

Cat. No.: B12664198
CAS No.: 83846-61-1
M. Wt: 229.10 g/mol
InChI Key: OAJQRQQZKIQFMQ-FLIBITNWSA-N
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Description

2-(Chloro(4-chlorophenyl)methylene)butyraldehyde is an organic compound with the molecular formula C11H10Cl2O It is characterized by the presence of a chloro-substituted phenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloro(4-chlorophenyl)methylene)butyraldehyde typically involves the reaction of 4-chlorobenzaldehyde with a suitable chloroalkylating agent under controlled conditions. One common method is the condensation reaction between 4-chlorobenzaldehyde and chloroacetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out at a moderate temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and precise temperature control. The product is then purified through distillation or recrystallization techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed:

    Oxidation: 2-(Chloro(4-chlorophenyl)methylene)butyric acid.

    Reduction: 2-(Chloro(4-chlorophenyl)methylene)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Chloro(4-chlorophenyl)methylene)butyraldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical transformations.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features allow for modifications that can lead to potential therapeutic agents.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with specific biological activities.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(Chloro(4-chlorophenyl)methylene)butyraldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro-substituted phenyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

  • 2-(Chloro(4-chlorophenyl)methylene)propanal
  • 2-(Chloro(4-chlorophenyl)methylene)pentanal

Comparison: 2-(Chloro(4-chlorophenyl)methylene)butyraldehyde is unique due to its specific chain length and the position of the chloro groups. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it suitable for distinct applications in chemical synthesis and research.

Properties

CAS No.

83846-61-1

Molecular Formula

C11H10Cl2O

Molecular Weight

229.10 g/mol

IUPAC Name

(2Z)-2-[chloro-(4-chlorophenyl)methylidene]butanal

InChI

InChI=1S/C11H10Cl2O/c1-2-8(7-14)11(13)9-3-5-10(12)6-4-9/h3-7H,2H2,1H3/b11-8-

InChI Key

OAJQRQQZKIQFMQ-FLIBITNWSA-N

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)Cl)/Cl)/C=O

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)Cl)Cl)C=O

Origin of Product

United States

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